3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a triazole ring fused to a pyrazine ring, with bromine and chlorine substituents at the 3 and 6 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-6-chloropyrazine-2-carbonitrile with hydrazine hydrate, followed by cyclization to form the triazolopyrazine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazolopyrazine core but differ in their substituents and saturation levels.
1,2,4-Triazole Derivatives: These compounds have a triazole ring but lack the fused pyrazine ring.
Uniqueness
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C5H2BrClN4 |
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Molecular Weight |
233.45 g/mol |
IUPAC Name |
3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-9-4-1-8-3(7)2-11(4)5/h1-2H |
InChI Key |
XNYDDRITHQBSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=C(N21)Br)Cl |
Origin of Product |
United States |
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